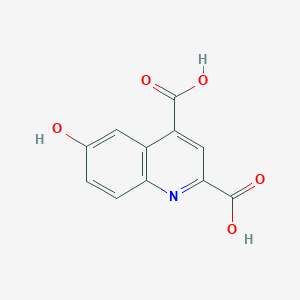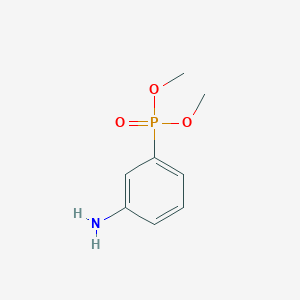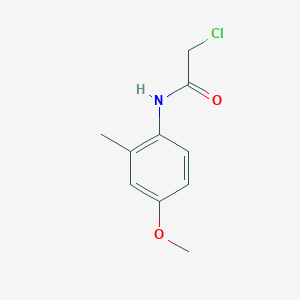
6-Hydroxy-2,4-quinolinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,4-quinolinedicarboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 4, and a hydroxyl group at position 6 on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-quinolinedicarboxylic acid typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents. One common method is the cyclization of anthranilic acid with diethyl ethoxymethylenemalonate under acidic conditions, followed by hydrolysis to yield the desired product . Another approach involves the reaction of ethyl ester derivatives with anilines at elevated temperatures in the presence of a small amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2,4-quinolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted quinoline compounds.
Applications De Recherche Scientifique
6-Hydroxy-2,4-quinolinedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,4-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and number of functional groups.
2-Hydroxyquinoline: This compound has a hydroxyl group at position 2 instead of position 6.
4-Hydroxyquinoline: Similar to 6-Hydroxy-2,4-quinolinedicarboxylic acid but lacks the carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
5557-56-2 |
|---|---|
Formule moléculaire |
C11H7NO5 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
6-hydroxyquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-5-1-2-8-6(3-5)7(10(14)15)4-9(12-8)11(16)17/h1-4,13H,(H,14,15)(H,16,17) |
Clé InChI |
JQAWFKWYNSFGBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CC(=N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)

![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)

![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)


![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
